Phylpa 18

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

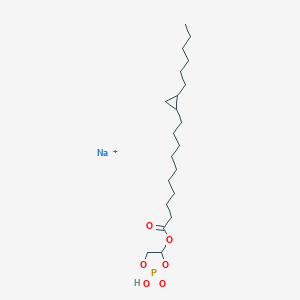

Phylpa 18, also known as this compound, is a useful research compound. Its molecular formula is C21H39NaO6P+ and its molecular weight is 441.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Lysophospholipids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anti-Cancer Applications

Phylpa 18 exhibits significant anti-cancer properties, particularly in inhibiting tumor cell proliferation and metastasis.

Case Studies

- In one study, the administration of cPA (which includes derivatives like this compound) demonstrated a marked reduction in tumor cell invasion and migration in vitro, suggesting its potential utility in cancer therapy .

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly against ischemic injury.

Case Studies

- In vitro experiments showed that cPA treatment significantly decreased hypoxia-induced neuronal apoptosis, demonstrating its potential as a therapeutic agent for neurodegenerative diseases .

Cardiovascular Applications

The effects of this compound on cardiovascular functions have also been studied.

Comparative Analysis Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-Cancer | Inhibits DNA polymerase α; reduces cell proliferation | Reduces metastasis by up to 90% in mouse models |

| Neuroprotection | Modulates apoptotic pathways; promotes neuronal survival | Protects against ischemic damage; reduces apoptosis |

| Cardiovascular Effects | Enhances respiratory function without hypertension | Does not affect systemic blood pressure significantly |

化学反応の分析

Hydrolysis to Lysophosphatidic Acid (LPA)

CPA undergoes enzymatic or non-enzymatic hydrolysis, opening the cyclic phosphate ring to form LPA:

CPA 18 1 +H2O→LPA 18 1 +H3PO4

-

Phosphodiesterases and phospholipases accelerate hydrolysis, reducing CPA’s stability in biological systems .

Carba Derivatives (CCPA)

Metabolic stabilization via substitution of the phosphate oxygen with a methylene group prevents hydrolysis:

CPA 18 1 Carba modification2CCPA 18 1 or 3CCPA 18 1

Receptor-Mediated Interactions

PHYLPA 18 activates lysophosphatidic acid (LPA) receptors (LPA1−5) but elicits distinct downstream effects compared to LPA :

| Receptor | CPA (18:1) Efficacy | Key Signaling Pathway | Biological Outcome |

|---|---|---|---|

| LPA1 | Partial agonist (EC50 ≈ 1 μM) | RhoA/ROCK | Stress fiber formation |

| LPA5 | Full agonist (EC50 ≈ 0.2 μM) | cAMP elevation | Anti-proliferative effects |

Notable Contrasts with LPA:

-

CPA elevates cAMP via LPA5, opposing LPA’s Gi-mediated cAMP suppression 11.

-

CPA inhibits Cdc25 phosphatase, arresting cell cycle progression .

Autotaxin (ATX) Inhibition

CPA derivatives block ATX’s lysoPLD activity, reducing LPA production:

ATX+LPC 18 1 2CCPA 18 1 No LPA+CPA 18 1

RhoA Pathway Suppression

CPA inhibits LPA-induced RhoA activation, critical for tumor cell invasion:

LPA 18 1 +CPA 18 1 →RhoA inactivation→Reduced cell migration

Key Research Findings

特性

CAS番号 |

154482-94-7 |

|---|---|

分子式 |

C21H39NaO6P+ |

分子量 |

441.5 g/mol |

IUPAC名 |

sodium;(2-hydroxy-2-oxo-1,3,2λ5-dioxaphospholan-4-yl) 10-(2-hexylcyclopropyl)decanoate |

InChI |

InChI=1S/C21H39O6P.Na/c1-2-3-4-10-13-18-16-19(18)14-11-8-6-5-7-9-12-15-20(22)26-21-17-25-28(23,24)27-21;/h18-19,21H,2-17H2,1H3,(H,23,24);/q;+1 |

InChIキー |

JGABFIJEYQRXMR-UHFFFAOYSA-N |

SMILES |

CCCCCCC1CC1CCCCCCCCCC(=O)OC2COP(=O)(O2)O.[Na+] |

正規SMILES |

CCCCCCC1CC1CCCCCCCCCC(=O)OC2COP(=O)(O2)O.[Na+] |

同義語 |

PHYLPA 18 PHYLPA-18 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。